molecular formula C22H27NO4 B12779435 (+/-)-Meso-corydaline CAS No. 6018-36-6

(+/-)-Meso-corydaline

Cat. No.: B12779435
CAS No.: 6018-36-6
M. Wt: 369.5 g/mol
InChI Key: VRSRXLJTYQVOHC-LRTDBIEQSA-N
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Description

(+/-)-Meso-corydaline is an isoquinoline alkaloid found in various plants, particularly in the Corydalis species. This compound has garnered attention due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Meso-corydaline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to catalyze the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as Corydalis plants, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be achieved through optimized Pictet-Spengler reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Meso-corydaline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the isoquinoline structure into its corresponding N-oxide.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex alkaloids.

    Biology: Investigated for its role in modulating neurotransmitter systems.

    Medicine: Explored for its analgesic, anti-inflammatory, and anti-cancer properties.

    Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of (+/-)-Meso-corydaline involves its interaction with various molecular targets and pathways:

    Analgesic Effects: It modulates opioid receptors, leading to pain relief.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anti-cancer Effects: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

    Berberine: Another isoquinoline alkaloid with similar pharmacological properties.

    Palmatine: Shares structural similarities and exhibits comparable biological activities.

    Tetrahydropalmatine: Known for its analgesic and sedative effects.

Uniqueness

(+/-)-Meso-corydaline stands out due to its balanced pharmacological profile, offering a combination of analgesic, anti-inflammatory, and anti-cancer effects. Its unique structure allows for diverse chemical modifications, making it a versatile compound for drug development.

Properties

CAS No.

6018-36-6

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1

InChI Key

VRSRXLJTYQVOHC-LRTDBIEQSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC

Origin of Product

United States

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